N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a leucinamide moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further hydrogenation to form 4-benzylpiperidine . The leucinamide moiety is then introduced through a series of condensation reactions, often involving reagents such as acyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives of the original compound .
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetamide: Shares the piperidine ring and benzyl group but differs in the acetamide moiety.
N-(1-benzylpiperidin-4-yl)acetohydrazide: Similar structure with an acetohydrazide group instead of the leucinamide moiety.
N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide:
Uniqueness
N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to its combination of a piperidine ring, benzyl group, and leucinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H41N3O2 |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-[1-[(1-benzylpiperidin-4-yl)amino]-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H41N3O2/c1-19(2)17-24(28-25(30)22-11-9-20(3)10-12-22)26(31)27-23-13-15-29(16-14-23)18-21-7-5-4-6-8-21/h4-8,19-20,22-24H,9-18H2,1-3H3,(H,27,31)(H,28,30) |
InChI Key |
VZCRDVGYLXFPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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